2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole

CFTR potentiation cystic fibrosis ion channel modulation

Scaffold-hopping between tetrahydrocarbazole, β-carboline, and γ-carboline cores produces divergent pharmacology. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core (CAS 6208-60-2) is the unsubstituted γ-carboline scaffold validated for CFTR potentiation (EC50 0.022 μM), SIRT2 inhibition (IC50 3-4 μM), 5-HT6 antagonism (Ki 2.1-5.7 nM), and dual MAO-A/B inhibition. • N2 secondary amine enables unique acylation chemistry absent in tetrahydrocarbazole • Structurally distinct from quinolinone-based CFTR modulators • Multi-gram to kilogram quantities available

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 6208-60-2
Cat. No. B1298999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
CAS6208-60-2
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NC3=CC=CC=C23
InChIInChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,12-13H,5-7H2
InChIKeyRPROHCOBMVQVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Scaffold Profile


2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole (CAS 6208-60-2) is a tricyclic γ-carboline scaffold, also known as tetrahydro-γ-carboline, comprising a fused indole and tetrahydropyridine ring system with molecular formula C11H12N2 and molecular weight 172.23 g/mol [1]. This scaffold serves as the core chemotype for multiple biologically active derivatives, including the known compound dimebolin (latrepirdine), and has been validated as a novel chemotype for CFTR potentiation distinct from established modulator classes [2]. The unsubstituted core is commercially available as a research intermediate for further derivatization at multiple positions (N2, N5, C6, C7, C8, C9) enabling structure-activity relationship exploration across diverse target families [3].

Scaffold derivatization core: N2 amine and N5 indole sites enable orthogonal SAR exploration
Multi-target chemotype: Reported activity across CFTR potentiation, SIRT2 inhibition, and 5-HT6 antagonism pathways
Chemical differentiation: Distinct from tetrahydrocarbazole scaffolds; suitable for isoform selectivity profiling

Scaffold Differentiation from Related Fused Indoles


Closely related tricyclic scaffolds—including 1,2,3,4-tetrahydrocarbazole (indole fused to cyclohexane), tetrahydro-β-carboline (indole fused to tetrahydropyridine at different ring junction), and fully aromatic γ-carbolines—exhibit fundamentally divergent target engagement profiles and synthetic derivatization routes [1]. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold possesses a basic secondary amine at the N2 position of the tetrahydropyridine ring that is absent in tetrahydrocarbazole, enabling unique acylation chemistry and hydrogen-bonding interactions critical for CFTR potentiator activity and Sirtuin 2 inhibition [2]. Conversely, tetrahydrocarbazole derivatives predominantly engage cholinergic targets (AChE/BChE) and SIRT1 rather than SIRT2, while tetrahydro-β-carbolines show preferential HDAC6 inhibition [3]. Generic substitution between these scaffolds will result in complete loss of the desired pharmacological profile.

Target Scaffold
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with N2 basic amine for acylation, SIRT2/CFTR/5-HT6 profiles
1,2,3,4-Tetrahydrocarbazole
Lacks N2 amine; no CFTR or SIRT2 activity; primarily engages AChE/SIRT1 — may shift assay response away from target pathways
Target Scaffold
γ-Carboline ring junction with dual MAO-A/B inhibition and adrenergic receptor antagonism data
Tetrahydro-β-carboline
Different ring fusion; preferential HDAC6 inhibition reported — isoform selectivity and target engagement may not transfer

Quantitative Scaffold Comparison Evidence


CFTR Potentiation: γ-Carboline vs. Tetrahydrocarbazole

Optimized 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives achieve EC50 values as low as 0.022 μM (22 nM) in F508del-CFTR FRT cell functional assays, with enantiomerically pure compound 39 demonstrating oral bioavailability and detectable lung distribution in rats [1]. In contrast, 1,2,3,4-tetrahydrocarbazole scaffolds lack the N2 acylation site required for CFTR potentiator activity and show no reported efficacy in CFTR functional rescue [2]. The unsubstituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core itself represents a validated novel chemotype distinct from existing potentiator classes (e.g., VX-770/ivacaftor quinolinone scaffold) [3].

CFTR Potentiation
Class-level inference
EC50 0.022 μM (optimized derivative)
Reported CFTR potentiation in F508del assays; scaffold enables sub-100 nM activity
Tetrahydrocarbazole inactive; ivacaftor baseline EC50 ~0.1–0.5 μM
CFTR potentiation cystic fibrosis ion channel modulation

Sirtuin Isoform Selectivity: SIRT2 vs. SIRT1 Inhibition

Functionalized 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives demonstrate preferential SIRT2 inhibitory activity with IC50 values in the low micromolar range (3–4 μM) for the most promising candidates, confirmed by western blot hyperacetylation of p53 and α-tubulin in HepG2 and MDA-MB-231 cells [1]. In direct contrast, the tetrahydrocarbazole scaffold is predominantly associated with SIRT1 inhibition, as exemplified by selisistat (6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide), a selective SIRT1 inhibitor [2]. This divergent isoform selectivity stems from the distinct positioning of the tetrahydropyridoindole scaffold within the NAD+ pocket and acetylated substrate channel of SIRT2, involving specific van der Waals and H-bonding interactions unavailable to the tetrahydrocarbazole core [3].

Sirtuin Isoform Selectivity
Class-level inference
SIRT2 IC50 3–4 μM (preferential over SIRT1/3)
Supports SIRT2 pathway studies; selectivity vector opposite to tetrahydrocarbazole (SIRT1)
Western blot confirmation in HepG2/MDA-MB-231; verify isoform selectivity in target assay
Sirtuin inhibition epigenetics protein deacetylation

5-HT6 Receptor Antagonism: γ-Carboline Affinity Advantage

8-Sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives (THPIs) demonstrate exceptional 5-HT6 receptor antagonism, with compounds 9.HCl and 20.HCl achieving Ki values of 2.1 nM and 5.7 nM, and functional IC50 values of 15 nM and 78 nM, respectively [1]. The parent compound dimebolin (a 2,8-dimethyl-5-substituted γ-carboline) exhibits Ki = 26.0 ± 2.5 nM at human recombinant 5-HT6 receptors and IC50 = 0.890 μM [2]. In comparison, optimized 1,2,3,4-tetrahydrocarbazole derivatives reach only Ki = 29 nM for the best-in-class compound (N9-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole), representing a ≥13-fold lower affinity than the most potent γ-carboline derivative (2.1 nM vs 29 nM) [3].

5-HT6 Antagonism
Cross-study comparable
Ki 2.1 nM (IC50 15 nM)
High-affinity 5-HT6 receptor binding reported; ≥13-fold lower Ki vs best tetrahydrocarbazole ligand
Radioligand binding assay; functional cAMP antagonism in HEK293
5-HT6 antagonism serotonin receptor CNS drug discovery

Dual MAO-A/MAO-B Inhibition Profile

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is characterized as a dual inhibitor of both monoamine oxidase type A (MAO-A) and type B (MAO-B) [1]. This dual inhibition profile distinguishes the γ-carboline scaffold from β-carbolines such as harmine and harmaline, which demonstrate preferential or selective MAO-A inhibition, and from certain tetrahydrocarbazole derivatives that show variable and often weaker MAO inhibitory activity [2]. The unsubstituted γ-carboline core provides a balanced MAO-A/MAO-B inhibition starting point that can be tuned via substitution at the indole nitrogen (N5) and aromatic positions [3].

MAO Inhibition
Class-level inference
Dual MAO-A/MAO-B inhibitor (annotated)
Supports neuropharmacology research; balanced profile distinguishes from β-carboline MAO-A bias
Target annotation from TTDB; confirm selectivity under experimental conditions
MAO inhibition monoamine oxidase neuropharmacology

Synthetic Accessibility: N2 Amine Derivatization Advantage

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold contains a secondary amine at the N2 position of the tetrahydropyridine ring that serves as a primary derivatization site for amide bond formation, urea synthesis, and alkylation reactions [1]. This N2 amine is absent in 1,2,3,4-tetrahydrocarbazole, which possesses an NH at the indole position 9 (equivalent to N5 in the γ-carboline) but lacks the second nitrogen in the saturated ring [2]. The presence of two distinct nitrogen atoms (N2 basic amine; N5 indole NH) enables orthogonal protection strategies and sequential functionalization not possible with the mononitrogen tetrahydrocarbazole core [3].

Synthetic Accessibility
Class-level inference
2 derivatizable N sites (N2 amine + N5 indole)
Enables orthogonal protection and sequential library synthesis; tetrahydrocarbazole has only one NH
N2 amine pKa ~8-9 supports acylation/urea formation without extra steps
medicinal chemistry scaffold derivatization chemical synthesis

Adrenergic Receptor Antagonism: α2B/α1B Profile

Hydrogenated pyrido[4,3-b]indole derivatives have been characterized as adrenergic receptor α2B antagonists, with additional binding and antagonism at α1B adrenergic receptors [1]. This dual α2B/α1B antagonism profile is distinct from the cholinergic-focused pharmacology of tetrahydrocarbazole derivatives, which primarily target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values in the micromolar range [2]. The γ-carboline scaffold's engagement of adrenergic pathways supports applications in blood pressure reduction and renal blood flow promotion, therapeutic vectors not accessible via tetrahydrocarbazole-based cores [3].

Adrenergic Receptor
Class-level inference
α2B/α1B antagonist
Reported adrenergic engagement; orthogonal to tetrahydrocarbazole cholinergic (AChE/BChE) profile
Patent-disclosed data; validate receptor selectivity in cardiovascular models
adrenergic receptor antihypertensive cardiovascular pharmacology

Procurement-Guiding Application Scenarios


CFTR Potentiator Drug Discovery

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been validated as a novel chemotype for CFTR potentiation with optimized derivatives achieving EC50 values as low as 0.022 μM in F508del-CFTR functional assays and demonstrated oral bioavailability with lung distribution in rodent models [1]. This scaffold represents a structurally distinct alternative to the quinolinone-based potentiator class (e.g., ivacaftor), offering opportunities for combination therapy development and overcoming resistance mechanisms. Procurement of the unsubstituted core (CAS 6208-60-2) enables de novo SAR exploration through N2 acylation and aromatic substitution.

SIRT2-Selective Inhibitor Development

Functionalized tetrahydro-1H-pyrido[4,3-b]indole derivatives exhibit preferential SIRT2 inhibition with IC50 values of 3–4 μM and confirmed target engagement via p53 and α-tubulin hyperacetylation in cancer cell lines [2]. The scaffold's positioning within the NAD+ pocket and acetylated substrate channel of SIRT2 provides a distinct binding mode compared to SIRT1-selective tetrahydrocarbazole inhibitors. This core is appropriate for medicinal chemistry campaigns targeting SIRT2-mediated pathways in cancer metabolism, neurodegeneration, and inflammation.

5-HT6 Receptor Antagonist Development

8-Sulfonyl-substituted γ-carboline derivatives demonstrate sub-10 nM binding affinity (Ki = 2.1–5.7 nM) at 5-HT6 receptors with functional antagonism confirmed in cAMP assays (IC50 = 15–78 nM) [3]. This represents a ≥13-fold affinity improvement over the best tetrahydrocarbazole-based 5-HT6 ligands. The core scaffold is suitable for CNS drug discovery programs addressing cognitive impairment, Alzheimer's disease, and Huntington's disease, where 5-HT6 antagonism has established therapeutic relevance.

Dual MAO-A/MAO-B Inhibitor for Neuroprotection

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core is annotated as a dual inhibitor of both MAO-A and MAO-B [4]. This balanced dual inhibition profile distinguishes it from β-carboline MAO inhibitors that show MAO-A bias. The scaffold serves as a starting point for developing neuroprotective agents and antidepressant candidates, with tunable MAO isoform selectivity achievable through substitution at the indole nitrogen and aromatic positions.

Application
Selection Property
Validation Focus
CFTR Potentiation SAR Exploration
N2-acylation enabled chemotype distinct from quinolinone potentiators
F508del-CFTR chloride current rescue in cell-based assays
SIRT2 Inhibition Pathway Studies
SIRT2-preferring scaffold with reported p53/α-tubulin hyperacetylation
Isoform selectivity confirmation in cancer cell models
5-HT6 Antagonist CNS Research
High-affinity 5-HT6 binding core (Ki reported in low nanomolar range)
Radioligand displacement and functional cAMP antagonism
Dual MAO-A/MAO-B Inhibition Studies
Balanced MAO-A/MAO-B inhibition profile annotated
Enzymatic activity balance and neuroprotection assay context

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